4,4-Bis(trifluoromethyl)-2H,4H-1,3-benzodioxine
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Overview
Description
4,4-Bis(trifluoromethyl)-2H,4H-1,3-benzodioxine is a fluorinated organic compound known for its unique chemical structure and properties. The presence of trifluoromethyl groups imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(trifluoromethyl)-2H,4H-1,3-benzodioxine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl groups into the benzodioxine framework. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. The use of recyclable solvents and catalysts is often emphasized to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(trifluoromethyl)-2H,4H-1,3-benzodioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product and may involve specific temperatures, pressures, and solvents .
Major Products
Scientific Research Applications
4,4-Bis(trifluoromethyl)-2H,4H-1,3-benzodioxine has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 4,4-Bis(trifluoromethyl)-2H,4H-1,3-benzodioxine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Bis(trifluoromethyl)-2,2-bipyridine
- 5,5-Bis(trifluoromethyl)-2,2-bipyridine
- 4,4-Dimethyl-2,2-bipyridine
Uniqueness
4,4-Bis(trifluoromethyl)-2H,4H-1,3-benzodioxine stands out due to its unique benzodioxine framework combined with trifluoromethyl groups, which impart exceptional stability and reactivity. This combination makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles .
Properties
CAS No. |
874280-19-0 |
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Molecular Formula |
C10H6F6O2 |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
4,4-bis(trifluoromethyl)-1,3-benzodioxine |
InChI |
InChI=1S/C10H6F6O2/c11-9(12,13)8(10(14,15)16)6-3-1-2-4-7(6)17-5-18-8/h1-4H,5H2 |
InChI Key |
LVNUTDFSPHQVFH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC=CC=C2C(O1)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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